

Development of a Validated UPLC Method for the Quantitative Analysis of Dexketoprofen

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Compound of Interest		
Compound Name:	Dexketoprofen	
Cat. No.:	B022426	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of **Dexketoprofen** in pharmaceutical formulations and for quality control purposes. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This application note details a validated UPLC method for the quantitative analysis of **Dexketoprofen**, developed in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array detector is recommended.[3] The following chromatographic conditions have been found to be suitable for the analysis of **Dexketoprofen**:

UPLC System: Waters Acquity UPLC system or equivalent[2]



- Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm)[3] or Inertsil ODS-4 (50 x 2.1 mm, 2 μm)[2]
- Mobile Phase: A mixture of methanol:acetonitrile (80:20, v/v) and 0.05 M ammonium acetate (pH 9.5) in a 70:30 (v/v) ratio has been shown to be effective.[3] Alternatively, a gradient elution with acetonitrile and a methanol/water mixture can be used.[1]

Flow Rate: 0.3 mL/min[3]

• Column Temperature: 30 °C[3]

• Injection Volume: 20 μL[1][2][3]

• Detection Wavelength: 254 nm[1][2]

2. Preparation of Standard and Sample Solutions

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of
 Dexketoprofen trometamol reference standard in a suitable solvent, such as a mixture of
 methanol and water or the mobile phase, to obtain a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.05 to 20.0 µg/mL).[3]
- Sample Preparation: For pharmaceutical dosage forms, a suitable number of tablets should be crushed to a fine powder. An amount of powder equivalent to a single dose of **Dexketoprofen** is then accurately weighed and dissolved in the mobile phase. The solution is sonicated and filtered through a 0.45 μm filter before injection.

Method Validation

The developed UPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation



Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2	1.1
Theoretical Plates	> 2000	> 5000
% RSD of Peak Area	≤ 2.0%	< 1.0%

Table 2: Linearity Data

Concentration Range (µg/mL)	Correlation Coefficient (r²)
0.05 - 20.0	> 0.999

Table 3: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)	Repeatability (% RSD, n=6)	Intermediate Precision (% RSD, n=6)
Low	< 2.0	< 2.0
Medium	< 2.0	< 2.0
High	< 2.0	< 2.0

Table 4: Accuracy (Recovery Studies)

Spiked Level	Mean Recovery (%)	% RSD
80%	98 - 102	< 2.0
100%	98 - 102	< 2.0
120%	98 - 102	< 2.0

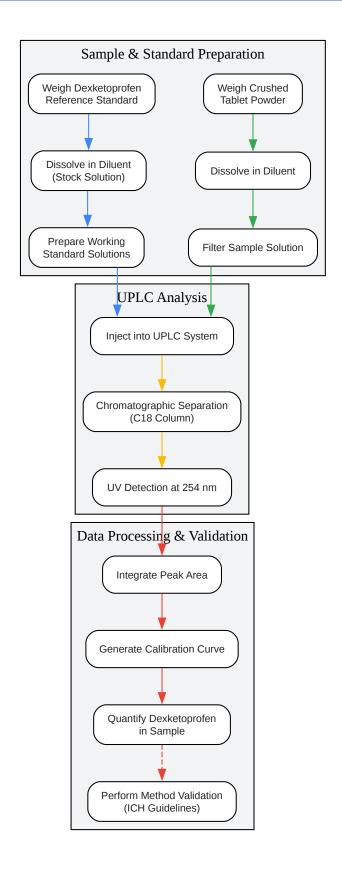
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)



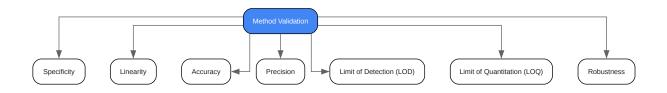
Parameter	Result (μg/mL)
LOD	0.00325[1][2][5]
LOQ	0.00985[1][2][5]

Mandatory Visualizations









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